REACTION_CXSMILES
|
C[NH:2][CH2:3][C:4]([OH:6])=[O:5].[C:7]([C:10]1[C:11](=[O:20])[O:12][C:13]2[C:18]([CH:19]=1)=[CH:17][CH:16]=[CH:15][CH:14]=2)([OH:9])=O.Cl.[CH3:22]N(C)CCCN=C=NCC>CN(C1C=CN=CC=1)C.C(Cl)Cl>[CH3:22][O:6][C:4](=[O:5])[CH2:3][NH:2][C:7]([C:10]1[C:11](=[O:20])[O:12][C:13]2[C:18]([CH:19]=1)=[CH:17][CH:16]=[CH:15][CH:14]=2)=[O:9] |f:2.3|
|
Name
|
|
Quantity
|
89 mg
|
Type
|
reactant
|
Smiles
|
CNCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C=1C(OC2=CC=CC=C2C1)=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
479 mg
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
Name
|
|
Quantity
|
489 mg
|
Type
|
catalyst
|
Smiles
|
CN(C)C=1C=CN=CC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred for 1 h 30 min (total conversion was observed by TLC)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the solution was washed successively with aq. NaHCO3 (10 ml, sat) and brine (10 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting orange solid obtained
|
Type
|
CUSTOM
|
Details
|
was purified by flash LC (silica gel, grad hex:EtOAc 1:1 to 2:1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(CNC(=O)C=1C(OC2=CC=CC=C2C1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 445 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |